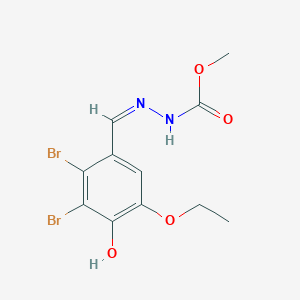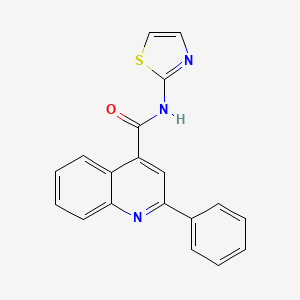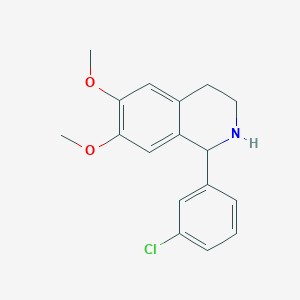![molecular formula C19H17N3O B6140005 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6140005.png)
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as PHT-427, is a small molecule inhibitor that has shown potential in cancer research. This compound has been studied extensively for its mechanism of action and its effects on biochemical and physiological processes.
Mecanismo De Acción
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one inhibits the activity of AKT by binding to its PH domain, which is essential for its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. Additionally, 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to inhibit the activity of other kinases that are involved in cancer progression, such as PDK1 and SGK1.
Biochemical and Physiological Effects:
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to induce apoptosis in cancer cells by inhibiting the activity of AKT. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells, as well as the formation of new blood vessels that are necessary for tumor growth. 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is its specificity for AKT inhibition, which makes it a potential therapeutic option for cancer treatment. Additionally, 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been shown to have low toxicity in animal studies, making it a safer option for clinical use. However, one of the limitations of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for the study of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of research could focus on the development of more soluble analogs of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one that can be administered more easily in vivo. Another area of research could focus on the combination of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one with other therapies, such as chemotherapy and radiation therapy, to enhance its therapeutic efficacy. Additionally, further studies could be conducted to investigate the potential use of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one in other diseases, such as diabetes and neurodegenerative disorders.
Métodos De Síntesis
The synthesis of 4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one involves a series of reactions that include the condensation of 2-methylbenzaldehyde with ethyl acetoacetate, followed by the formation of a pyrazole ring through the reaction of hydrazine hydrate with the resulting intermediate. This is then followed by a series of reactions that lead to the formation of the final product.
Aplicaciones Científicas De Investigación
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one has been widely studied for its potential use in cancer research. It has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a potential therapeutic option for cancer treatment.
Propiedades
IUPAC Name |
4-(2-methylphenyl)-1-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-13-7-5-6-10-15(13)16-11-18(23)21-19-17(16)12-20-22(19)14-8-3-2-4-9-14/h2-10,12,16H,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQYDRUPLSXGKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC3=C2C=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 1-{5-[(dimethylamino)methyl]-2-furoyl}-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B6139929.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(tetrahydro-2H-pyran-2-ylmethyl)acetamide](/img/structure/B6139965.png)
![2-ethyl-7-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2,7-diazaspiro[4.4]nonane](/img/structure/B6139969.png)
![8-[(6-isopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6139977.png)
![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-yl)-3-piperidinyl]piperazine](/img/structure/B6139982.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B6139988.png)
![3-(2-ethyl-1H-imidazol-1-yl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}propanamide](/img/structure/B6139991.png)
![N~1~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6139997.png)

![2-[(4-amino-6,6-dimethyl-5,8-dihydro-6H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B6140027.png)
![2-(2-methoxyphenoxy)-N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)acetamide](/img/structure/B6140034.png)
![2-(7-bromo-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-1-yl)-N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B6140041.png)